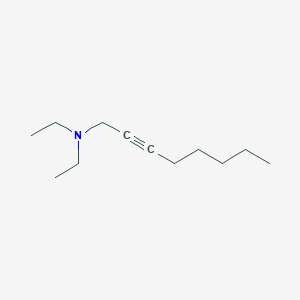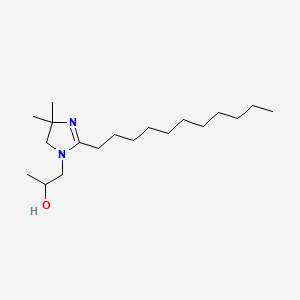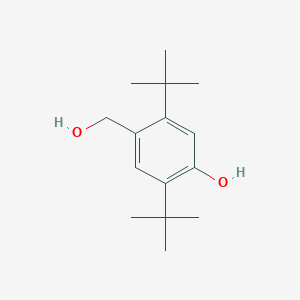![molecular formula C8H9N5O3 B14459192 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one CAS No. 70486-52-1](/img/structure/B14459192.png)
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is a chemical compound with the molecular formula C9H11N5O3 It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one typically involves the reaction of pteridine derivatives with appropriate reagents to introduce the amino and dihydroxyethyl groups. One common method involves the condensation of 2,4,5-triaminopyrimidine with glyoxal, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it to dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orinapterin: A similar compound with a slightly different structure, known for its biological activity.
2-Amino-4-hydroxy-6-(1,2-dihydroxypropyl)pteridine: Another derivative with comparable properties and applications.
Uniqueness
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various biochemical pathways and its potential therapeutic applications set it apart from other pteridine derivatives .
Propriétés
Numéro CAS |
70486-52-1 |
|---|---|
Formule moléculaire |
C8H9N5O3 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2-amino-6-[(1S)-1,2-dihydroxyethyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O3/c9-8-12-6-5(7(16)13-8)11-3(1-10-6)4(15)2-14/h1,4,14-15H,2H2,(H3,9,10,12,13,16)/t4-/m1/s1 |
Clé InChI |
CZFDAUYUFPTCCG-SCSAIBSYSA-N |
SMILES isomérique |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](CO)O |
SMILES canonique |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



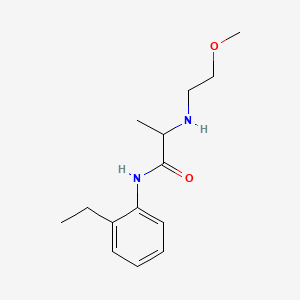

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
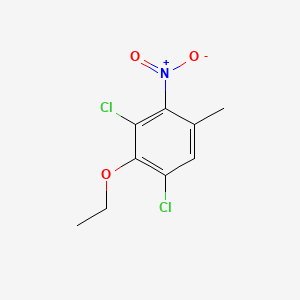



![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
